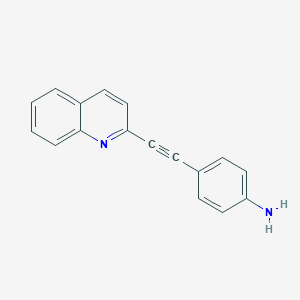
4-(Quinolin-2-ylethynyl)aniline
Cat. No. B8442612
M. Wt: 244.29 g/mol
InChI Key: NDWWISVHOYMWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691187B2
Procedure details


N-(4-(Quinolin-2-yl)phenyl)benzene-1,4-diamine *3TFA: T447 To a solution of 4-(quinolin-2-yl)aniline dihydrochloride (7.6 mg, 0.026 mmol) in DCM (1.0 mL) was added 4-(tert-butoxycarbonylamino)phenylboronic acid (12.4 mg, 0.052 mmol), Cu(OAc)2 (4.8 mg, 0.026 mmol) and triethylamine (0.036 mL, 0.26 mmol). The mixture was stirred at room temperature for 3 hrs. LCMS showed that the desired product was formed. To the mixture was added 4 N HCl in dioxane (1.0 mL) and stirred for another hour. The mixture was concentrated in vacuo and purified by HPLC (acetonitrile/water) to give T447 as a brown solid (4.3 mg, 25%). 1H NMR (400 MHz, CD3OD): δ 8.77 (d, J=8.8 Hz, 1H), 8.16 (m, 2H), 8.10 (d, J=8.4 Hz, 1H), 8.01 (m, 2H), 7.96 (m, 1H), 7.73 (m, 1H), 7.21-729 (m, 6H); MS (ESI): 312 (M+H+).
Name
N-(4-(Quinolin-2-yl)phenyl)benzene-1,4-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
4-(quinolin-2-yl)aniline dihydrochloride
Quantity
7.6 mg
Type
reactant
Reaction Step One

Quantity
12.4 mg
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][C:14](NC2C=CC(N)=CC=2)=[CH:13][CH:12]=1.Cl.Cl.N1C2C(=CC=CC=2)C=[CH:29][C:28]=1C1C=CC(N)=CC=1.C(OC([NH:51]C1C=CC(B(O)O)=CC=1)=O)(C)(C)C.C(N(CC)CC)C>C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Cu+2]>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]#[C:16][C:15]1[CH:14]=[CH:13][C:12]([NH2:51])=[CH:29][CH:28]=1 |f:1.2.3,7.8.9|
|
Inputs


Step One
|
Name
|
N-(4-(Quinolin-2-yl)phenyl)benzene-1,4-diamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C1=CC=C(C=C1)NC1=CC=C(C=C1)N
|
|
Name
|
4-(quinolin-2-yl)aniline dihydrochloride
|
|
Quantity
|
7.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.N1=C(C=CC2=CC=CC=C12)C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
12.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
0.036 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
4.8 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 3 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C#CC1=CC=C(N)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
